rac-tert-butyl N-[(1R,3S)-3-(azidomethyl)cyclopentyl]carbamate
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Overview
Description
Rac-tert-butyl N-[(1R,3S)-3-(azidomethyl)cyclopentyl]carbamate is a synthetic organic compound characterized by the presence of an azidomethyl group attached to a cyclopentyl ring, which is further linked to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(1R,3S)-3-(azidomethyl)cyclopentyl]carbamate typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the cyclopentyl derivative. This can be achieved through the hydrogenation of cyclopentadiene.
Azidomethyl Introduction: The azidomethyl group is introduced via nucleophilic substitution, where a suitable leaving group (e.g., a halide) on the cyclopentyl ring is replaced by an azide ion (N₃⁻).
Carbamate Formation: The final step involves the formation of the carbamate group. This is typically done by reacting the azidomethylcyclopentyl derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The azidomethyl group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: Reduction of the azide group can yield amines, which can further react to form various derivatives.
Substitution: The azidomethyl group can participate in substitution reactions, where the azide is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted cyclopentyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Click Chemistry: The azide group is a key component in click chemistry, facilitating the formation of triazoles through cycloaddition reactions with alkynes.
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Bioconjugation: The azide group allows for the attachment of biomolecules to various substrates, aiding in the study of biological processes.
Drug Development: Potential use in the development of prodrugs that release active compounds upon metabolic conversion.
Medicine
Diagnostic Imaging: Azide-containing compounds can be used in the synthesis of radiolabeled tracers for imaging techniques like PET scans.
Therapeutics: Investigated for use in targeted drug delivery systems.
Industry
Materials Science: Utilized in the development of polymers and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1R,3S)-3-(azidomethyl)cyclopentyl]carbamate largely depends on the context of its application. In click chemistry, the azide group undergoes a cycloaddition reaction with alkynes to form triazoles. In biological systems, the azide group can be reduced to an amine, which can then interact with various molecular targets, potentially altering biological pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate: Similar structure but with a hydroxymethyl group instead of an azidomethyl group.
tert-Butyl N-[(1R,3S)-3-(aminomethyl)cyclopentyl]carbamate: Contains an aminomethyl group instead of an azidomethyl group.
Uniqueness
Rac-tert-butyl N-[(1R,3S)-3-(azidomethyl)cyclopentyl]carbamate is unique due to the presence of the azidomethyl group, which imparts distinct reactivity, particularly in click chemistry and bioconjugation applications. This makes it a versatile intermediate in the synthesis of complex molecules and a valuable tool in various scientific research fields.
Properties
CAS No. |
862700-60-5 |
---|---|
Molecular Formula |
C11H20N4O2 |
Molecular Weight |
240.3 |
Purity |
95 |
Origin of Product |
United States |
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